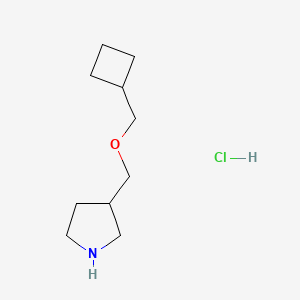

Cyclobutylmethyl 3-pyrrolidinylmethyl ether hydrochloride

Description

Historical Context and Discovery

The development of cyclobutylmethyl 3-pyrrolidinylmethyl ether hydrochloride emerged from the broader historical trajectory of heterocyclic chemistry and the systematic exploration of strained carbocyclic systems. The compound appears in chemical databases with the identifier 1220032-61-0, indicating its registration as a distinct chemical entity in modern chemical literature. The parent compound, cyclobutylmethyl 3-pyrrolidinylmethyl ether, bears the separate identifier 1220178-85-7 and represents the free base form from which the hydrochloride salt is derived. This systematic cataloging reflects the compound's emergence during the contemporary period of extensive heterocyclic compound synthesis and characterization.

The historical context of this compound must be understood within the framework of cyclobutane chemistry development, which gained significant momentum following early recognition of the unique properties of four-membered carbocycles. Cyclobutanes have historically presented synthetic challenges due to their inherent ring strain, yet their unique structural properties have made them increasingly valuable in medicinal chemistry applications. The integration of cyclobutane functionality with pyrrolidine systems represents a convergence of two important areas of heterocyclic chemistry that have developed over several decades of intensive research.

The systematic nomenclature and structural characterization of this compound reflects advances in both synthetic methodology and analytical techniques that have enabled the precise construction and identification of complex heterocyclic architectures. The compound's documentation in comprehensive chemical databases indicates its recognition as a structurally significant entity worthy of detailed study and potential application development.

Significance in Organic and Heterocyclic Chemistry

This compound occupies a unique position in heterocyclic chemistry due to its incorporation of both cyclobutane and pyrrolidine structural elements. The pyrrolidine ring system, also known as tetrahydropyrrole, represents one of the most important five-membered nitrogen-containing heterocycles in organic chemistry. Pyrrolidine derivatives have demonstrated remarkable versatility as pharmacophore groups and have shown extensive biological activities including antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant properties. The incorporation of such a pharmacologically relevant heterocycle into a compound containing a cyclobutane moiety creates opportunities for novel biological interactions and pharmaceutical applications.

The cyclobutane component of the molecule contributes distinctive structural characteristics that are increasingly recognized in medicinal chemistry. Cyclobutanes adopt a folded structure with bond angles of approximately 88 degrees, which creates a balance between angle strain and torsional strain relief. This puckered conformation results in carbon-carbon bonds with slightly increased p-character and carbon-hydrogen bonds with more s-character compared to unstrained systems. These electronic effects, while subtle compared to the highly strained cyclopropane system, nevertheless impart unique reactivity patterns and conformational constraints that can influence biological activity.

The ether linkage connecting the cyclobutylmethyl and pyrrolidinylmethyl portions of the molecule introduces additional conformational flexibility while maintaining structural integrity. Saturated cyclic ethers are widely distributed in biologically active natural products and pharmaceutically active compounds, with numerous Food and Drug Administration approved therapeutic compounds containing cyclic ether motifs. The combination of cyclic ether functionality with both cyclobutane and pyrrolidine systems creates a molecular architecture that bridges multiple important areas of medicinal chemistry.

Recent synthetic developments have demonstrated the feasibility of constructing cyclobutane systems through innovative ring contraction methodologies. Stereoselective synthesis of cyclobutanes from readily accessible pyrrolidines using iodonitrene chemistry has emerged as a powerful synthetic strategy. These methodologies involve nitrogen extrusion processes that proceed through radical pathways, enabling the stereospecific formation of multisubstituted cyclobutanes containing multiple stereocenters. Such synthetic advances have expanded access to cyclobutane-containing compounds and enhanced interest in their potential applications.

Research Objectives and Scope

The investigation of this compound encompasses multiple research objectives that span fundamental chemical characterization, synthetic methodology development, and potential application exploration. Primary research objectives include comprehensive structural elucidation using advanced spectroscopic and analytical techniques to fully characterize the compound's molecular architecture and conformational properties. The unique combination of cyclobutane and pyrrolidine functionalities necessitates detailed investigation of their mutual electronic and steric interactions.

Synthetic methodology research objectives focus on developing efficient and scalable synthetic routes to the compound and related analogs. The construction of molecules containing both cyclobutane and pyrrolidine systems presents significant synthetic challenges that require innovative approaches. Recent advances in pyrrolidine to cyclobutane ring contraction methodologies provide promising starting points for synthetic route development. These methodologies utilize hypervalent iodine chemistry and nitrogen extrusion processes to achieve stereoretentive formation of cyclobutanes from pyrrolidine precursors.

Chemical reactivity investigations aim to characterize the compound's behavior under various reaction conditions and to identify potential transformation pathways that could lead to useful derivatives. The presence of multiple functional groups including the ether linkage, the strained cyclobutane ring, and the basic pyrrolidine nitrogen creates opportunities for diverse chemical modifications. Understanding the relative reactivity of these different sites will inform strategies for selective functionalization and derivative synthesis.

Table 1: Molecular Properties of this compound

Table 2: Structural Components and Their Significance

The scope of research extends to computational chemistry investigations aimed at predicting the compound's three-dimensional structure, electronic properties, and potential intermolecular interactions. Density functional theory calculations have proven valuable for understanding the mechanisms of cyclobutane formation from pyrrolidine precursors and could provide insights into the conformational preferences and reactivity patterns of this compound. Such computational studies complement experimental investigations and can guide synthetic planning and application development efforts.

Properties

IUPAC Name |

3-(cyclobutylmethoxymethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO.ClH/c1-2-9(3-1)7-12-8-10-4-5-11-6-10;/h9-11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTDLDZJRAHQME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COCC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The compound consists of two key structural units:

- Cyclobutylmethyl group : A cyclobutane ring attached via a methylene linker.

- 3-Pyrrolidinylmethyl ether : A pyrrolidine ring connected through a methylene oxygen linkage.

The synthesis typically involves:

- Preparation of a suitable 3-pyrrolidinylmethanol or its protected derivative.

- Activation of the cyclobutylmethyl moiety as an electrophilic intermediate (e.g., halide or tosylate).

- Nucleophilic substitution or Williamson ether synthesis to form the ether bond.

- Conversion to the hydrochloride salt by treatment with HCl.

Preparation of 3-Pyrrolidinylmethanol Intermediate

The 3-pyrrolidinylmethanol component is often prepared from pyrrolidine derivatives by selective hydroxymethylation or reduction of corresponding aldehydes.

- Reduction of 3-pyrrolidinylmethyl aldehyde : Using sodium borohydride or sodium triacetoxyborohydride in solvents like dichloromethane at room temperature to yield the corresponding alcohol with high yield (typically 70-92%).

- Protection strategies : Boc-protection of the pyrrolidine nitrogen to improve stability during subsequent reactions, as seen in analogous pyrrolidinylmethanol derivatives.

Activation of Cyclobutylmethyl Electrophile

The cyclobutylmethyl fragment is converted into a suitable leaving group to facilitate nucleophilic substitution:

- Halogenation : Conversion to cyclobutylmethyl bromide or chloride.

- Tosylation or mesylation : Formation of tosylate or mesylate esters of cyclobutylmethanol.

These activated intermediates are typically prepared under mild conditions to preserve the cyclobutane ring integrity.

Ether Formation via Williamson Ether Synthesis

The key step involves coupling the nucleophilic 3-pyrrolidinylmethanol with the electrophilic cyclobutylmethyl intermediate:

- Reaction conditions : Use of strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) to deprotonate the alcohol and generate the alkoxide nucleophile.

- Temperature : Generally carried out at 0°C to room temperature to control reaction rate and minimize side reactions.

- Reaction time : Typically 2–12 hours depending on scale and reagent reactivity.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Deprotonation of 3-pyrrolidinylmethanol | NaH, THF, 0–25°C, 1 h | - | Generates alkoxide nucleophile |

| Nucleophilic substitution | Cyclobutylmethyl bromide, RT, 4–12 h | 70–85 | Williamson ether synthesis |

| Workup | Aqueous quench, extraction, purification | - | Silica gel chromatography or crystallization |

Formation of Hydrochloride Salt

The free base ether is converted into the hydrochloride salt to improve stability and solubility:

- Treatment with anhydrous hydrogen chloride gas or HCl in ether .

- Stirring at 0–25°C for 1–3 hours.

- Isolation by filtration or crystallization from suitable solvents (e.g., ethyl acetate/hexane).

Analytical Data and Purity Assessment

- NMR Spectroscopy : Characteristic signals for cyclobutyl methylene protons and pyrrolidine ring protons confirm structure.

- Mass Spectrometry : Molecular ion peak corresponding to the ether and its hydrochloride salt.

- Chromatography : Purity assessed by HPLC or GC, typically >95% purity achievable.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|

| 3-Pyrrolidinylmethanol synthesis | NaBH4 or NaHB(OAc)3 in DCM, RT, 5–12 h | 70–92 | High selectivity and mild conditions |

| Cyclobutylmethyl halide preparation | Halogenation of cyclobutylmethanol, mild heating | 75–85 | Preserves cyclobutane ring |

| Ether bond formation | NaH, THF, 0–25°C, 4–12 h | 70–85 | Williamson ether synthesis |

| Hydrochloride salt formation | HCl gas or HCl in ether, 0–25°C, 1–3 h | >95 (purity) | Improves stability and handling |

Research Findings and Considerations

- Sodium triacetoxyborohydride is preferred for selective reduction of aldehydes to alcohols in pyrrolidine derivatives due to mildness and high yields.

- The cyclobutylmethyl electrophile must be handled carefully to avoid ring strain-induced side reactions.

- Ether formation via Williamson synthesis is efficient but requires strictly anhydrous conditions to prevent hydrolysis.

- Hydrochloride salt formation enhances compound stability for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Cyclobutylmethyl 3-pyrrolidinylmethyl ether hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The ether group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutylmethyl ketone, while reduction could produce cyclobutylmethyl alcohol.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

Cyclobutylmethyl 3-pyrrolidinylmethyl ether hydrochloride has been investigated for its potential therapeutic applications. Its structural similarity to other bioactive compounds suggests that it may interact with various biological targets, making it a candidate for drug development. Preliminary studies indicate that this compound could exhibit pharmacological activities relevant to treating conditions such as anxiety and depression, similar to other pyrrolidine derivatives.

Biological Activity Studies

Research into the biological mechanisms of this compound is ongoing. Interaction studies are crucial for understanding how this compound affects neurotransmitter systems and receptor interactions. Such investigations may reveal its role in modulating synaptic transmission or influencing neurochemical pathways.

Neuropharmacology

Cognitive Enhancers

The compound's unique structure may confer properties that enhance cognitive functions. Research has indicated that derivatives of pyrrolidine can serve as cognitive enhancers, with potential applications in treating neurodegenerative diseases such as Alzheimer's. This compound could be explored for similar effects, warranting further investigation into its efficacy and mechanism of action.

Animal Model Studies

Case studies utilizing animal models have shown promising results when testing similar compounds for their effects on learning and memory. Future studies involving this compound could focus on behavioral assessments and biochemical analyses to evaluate its impact on cognitive functions.

Synthetic Organic Chemistry

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include nucleophilic substitutions and the formation of ether linkages through alkylation reactions. The hydrochloride salt form enhances solubility, facilitating its use in biological assays and pharmaceutical formulations.

| Synthesis Method | Description |

|---|---|

| Nucleophilic Substitution | Involves the reaction of pyrrolidine with appropriate alkyl halides under basic conditions. |

| Ether Formation | Achieved through the reaction of alcohols with alkyl halides, forming stable ether linkages. |

Mechanism of Action

The mechanism by which Cyclobutylmethyl 3-pyrrolidinylmethyl ether hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

- Cyclopropylmethyl Derivatives : Cyclopropylmethyl groups are smaller (3-membered ring) and exhibit higher ring strain, leading to faster radical ring-opening kinetics (rate constants ~10¹⁰–10¹¹ s⁻¹) compared to cyclobutylmethyl radicals (~5 × 10³ s⁻¹) . This difference impacts stability during synthesis and reactivity in radical-mediated reactions.

- Pyrrolidine-Based Compounds: Compounds like 3-(3-methoxyphenoxy)pyrrolidine hydrochloride (CAS 23123-08-2) share the pyrrolidine moiety but lack the cyclobutylmethyl ether group, resulting in distinct solubility and steric profiles .

Kinetic and Thermodynamic Stability

Table 1. Rate Constants for Radical Ring-Opening Reactions

The cyclobutylmethyl group’s slower ring-opening rate suggests greater thermodynamic stability compared to cyclopropylmethyl analogs, making it less reactive in radical chain reactions. However, substituents like phenyl groups can accelerate ring-opening by stabilizing transition states .

Pharmacological Relevance

The cyclobutylmethyl group’s stability may enhance pharmacokinetic profiles compared to smaller cyclic systems, though this requires experimental validation .

Key Research Findings

- Radical Reactivity : Cyclobutylmethyl radicals exhibit a 10⁷-fold slower ring-opening rate compared to their lithium salts, emphasizing the role of charge in stabilizing intermediates .

- Synthetic Pathways : The absence of ring-expansion products in cyclobutylmethyl iodide reactions underscores the dominance of ring-opening mechanisms in strained systems .

Biological Activity

Cyclobutylmethyl 3-pyrrolidinylmethyl ether hydrochloride is a chemical compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, characterized by a cyclobutane ring linked to a pyrrolidine moiety, may confer distinct biological properties. This article explores the biological activity of this compound, synthesizing available research findings, potential applications, and future directions for investigation.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₂₀ClNO. The hydrochloride salt form enhances its solubility in aqueous environments, facilitating its use in biological assays and pharmaceutical formulations. The structural features include:

- Cyclobutane Ring : A four-membered carbon ring that may influence the compound's rigidity and interaction with biological targets.

- Pyrrolidine Structure : A five-membered nitrogen-containing heterocycle that can participate in various chemical reactions and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods often include:

- Formation of the Cyclobutane Ring : Using cyclization reactions.

- Pyrrolidine Attachment : Via nucleophilic substitution or coupling reactions.

- Hydrochloride Salt Formation : To enhance solubility and stability.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Preliminary studies suggest potential mechanisms include:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways.

- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic processes or disease pathways.

Case Studies and Research Findings

- Neuropharmacological Effects : Initial studies have indicated that compounds similar to this compound can exhibit anxiolytic and antidepressant-like effects in animal models. These findings highlight the need for further exploration into its neuropharmacological properties.

- Antimicrobial Activity : Research has suggested that derivatives with similar structural features possess antimicrobial properties, indicating potential applications in treating infections.

- Cancer Research : Investigations into the compound's ability to modulate cellular pathways involved in cancer progression are ongoing, with preliminary data suggesting it may affect tumor cell viability.

Comparative Analysis

To understand the unique aspects of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Methylpyrrolidine | Pyrrolidine ring with methyl group | Commonly used as a solvent |

| Cyclopropylmethyl 3-pyrrolidinylmethyl ether | Smaller cycloalkane ring | Potentially different pharmacological profile |

| Tetrahydropyran derivatives | Ether functionality | Varying degrees of water solubility |

The combination of a cyclobutane ring and a pyrrolidine structure in this compound suggests it may exhibit distinct pharmacological profiles compared to these analogs.

Future Directions

Further research is essential to elucidate the specific biological mechanisms underlying the activity of this compound. Key areas for future investigation include:

- In Vivo Studies : To assess the therapeutic potential and safety profile in living organisms.

- Mechanistic Studies : To clarify how this compound interacts at the molecular level with various biological targets.

- Structure-Activity Relationship (SAR) Analysis : To optimize its chemical structure for enhanced efficacy and reduced side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Cyclobutylmethyl 3-pyrrolidinylmethyl ether hydrochloride, and how can intermediates be optimized?

- Methodology :

- Route 1 : Cyclobutylmethyl halides (e.g., bromide or chloride) can react with 3-pyrrolidinylmethanol under nucleophilic substitution (SN2) conditions. A phase-transfer catalyst like tetrabutylammonium bromide improves yield in biphasic systems (water/dichloromethane) .

- Route 2 : Direct etherification via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine, though this may require protecting groups for the pyrrolidine nitrogen .

- Intermediate Optimization : Monitor reaction progress via TLC (silica gel, ninhydrin staining) and purify intermediates using column chromatography (ethyl acetate/hexane gradient). Adjust stoichiometry to minimize byproducts like cyclobutylmethyl dimer .

Q. How should researchers characterize the compound’s purity and structural conformation?

- Analytical Workflow :

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water). Compare retention time to a certified reference standard .

- Structural Confirmation :

- NMR : ¹H NMR (D2O) should show cyclobutylmethyl protons (δ 1.6–2.1 ppm, multiplet) and pyrrolidine methylene (δ 3.2–3.5 ppm). ¹³C NMR confirms ether linkage (C-O resonance at δ 70–75 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺. Isotopic pattern matching confirms molecular formula .

Advanced Research Questions

Q. How can researchers address stability challenges in aqueous formulations of this compound?

- Experimental Design :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of the ether bond) .

- pH-Dependent Stability : Prepare buffered solutions (pH 2–9) and assess stability over 14 days using kinetic modeling (Arrhenius plot for activation energy). Optimal stability is typically observed near pH 5–6 .

Q. What strategies are effective for resolving enantiomeric impurities in the synthesis of this chiral compound?

- Chiral Separation Methods :

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) + 0.1% diethylamine. Adjust flow rate to baseline-separate enantiomers (α > 1.5) .

- Asymmetric Synthesis : Employ enantioselective catalysis (e.g., BINAP-ruthenium complexes) during cyclobutylmethyl group formation to reduce racemization .

Q. Which in vitro models are suitable for studying the compound’s receptor-binding affinity and metabolic pathways?

- Methodological Recommendations :

- Receptor Binding : Radioligand displacement assays using HEK-293 cells expressing human σ-1 or opioid receptors. Measure IC₅₀ values via scintillation counting .

- Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Identify metabolites via UPLC-QTOF-MS. CYP3A4/5 inhibitors (e.g., ketoconazole) can clarify enzyme involvement .

Data Contradictions and Validation

- Synthesis Yield Variability : reports SN2 yields of 60–70%, while notes <50% yields for similar intermediates. This discrepancy may arise from solvent polarity or halide leaving-group effects. Validate via controlled comparisons (e.g., bromide vs. iodide) .

- Stability in Buffers : suggests pH 7.4 is acceptable for short-term storage, but highlights hydrolysis at physiological pH. Pre-formulation studies should prioritize lyophilization for long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.